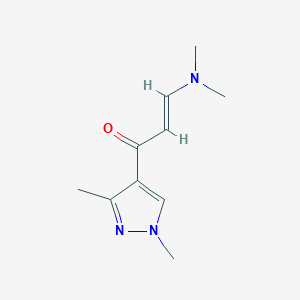

(2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

CAS No.: 1001500-04-4

Cat. No.: VC5141949

Molecular Formula: C10H15N3O

Molecular Weight: 193.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1001500-04-4 |

|---|---|

| Molecular Formula | C10H15N3O |

| Molecular Weight | 193.25 |

| IUPAC Name | (E)-3-(dimethylamino)-1-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C10H15N3O/c1-8-9(7-13(4)11-8)10(14)5-6-12(2)3/h5-7H,1-4H3/b6-5+ |

| Standard InChI Key | PDSCURTZQORVTP-AATRIKPKSA-N |

| SMILES | CC1=NN(C=C1C(=O)C=CN(C)C)C |

Introduction

(2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is an organic compound belonging to the class of pyrazole derivatives. These compounds are widely studied due to their structural versatility and potential applications in medicinal chemistry, materials science, and organic synthesis. This specific compound features a conjugated system with a pyrazole ring and a dimethylamino-substituted propenone moiety.

Table 1: Chemical Data for (2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H15N3O |

| Molecular Weight | 193.25 g/mol |

| Functional Groups | Pyrazole, Dimethylamino, Enone |

| Stereochemistry | E-isomer |

Synthesis

The synthesis of (2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves an aldol condensation reaction. This method is widely used for synthesizing enones by reacting an aldehyde or ketone with another carbonyl compound in the presence of a base.

General Procedure:

-

Combine a pyrazole aldehyde derivative with a dimethylamine-containing ketone.

-

Use a basic catalyst such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an ethanol medium.

-

Maintain the reaction at room temperature to ensure selective formation of the E-isomer.

This reaction yields high purity products with minimal side reactions under controlled conditions.

Spectroscopic Characterization

The characterization of this compound is essential for confirming its structure and purity. Key techniques include:

Table 2: Spectroscopic Data

| Technique | Key Observations |

|---|---|

| Infrared (IR) | Strong absorption at ~1640 cm (C=O stretch). |

| H NMR | Signals for methyl groups (~2 ppm), aromatic protons (~7 ppm). |

| C NMR | Peaks corresponding to carbonyl carbon (~190 ppm). |

| Mass Spectrometry | Molecular ion peak at m/z = 193 confirming molecular weight. |

Applications

Pyrazole derivatives like (2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one have garnered attention for their diverse applications:

-

Pharmaceuticals: Pyrazoles are known for their anti-inflammatory, antimicrobial, and anticancer properties.

-

Materials Science: The conjugated system may find use in optoelectronic devices.

-

Synthetic Intermediates: Can serve as precursors for more complex organic molecules.

Note:

The information provided here is based on general knowledge of pyrazole chemistry and related compounds since specific studies on this exact molecule were not found in the provided sources.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume